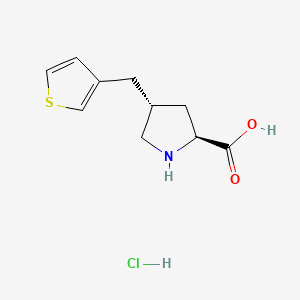

(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049753-50-5

Cat. No.: VC8043456

Molecular Formula: C10H14ClNO2S

Molecular Weight: 247.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049753-50-5 |

|---|---|

| Molecular Formula | C10H14ClNO2S |

| Molecular Weight | 247.74 g/mol |

| IUPAC Name | (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H/t8-,9+;/m1./s1 |

| Standard InChI Key | ZKGBKFAJNTXLHH-RJUBDTSPSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2.Cl |

| SMILES | C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CSC=C2.Cl |

Introduction

(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential applications. This compound belongs to the pyrrolidine class, characterized by a five-membered saturated ring containing one nitrogen atom. The presence of a thiophen-3-ylmethyl group and a carboxylic acid moiety contributes to its chemical and biological properties.

Synthesis

The synthesis of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the thiophen-3-ylmethyl group. The synthesis may utilize techniques such as cyclization reactions and nucleophilic substitutions.

Synthetic Steps

-

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors like amino alcohols or amino acid derivatives.

-

Introduction of the Thiophen-3-ylmethyl Group: This involves nucleophilic substitution reactions using thiophen-3-ylmethyl halides and a suitable base.

Biological Activity and Applications

While specific biological activity data for (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is limited, compounds with similar structures have shown potential in medicinal chemistry. These compounds can interact with various biological targets, including receptors and enzymes, suggesting potential applications in treating neurological disorders or other diseases.

Potential Applications

-

Medicinal Chemistry: As a building block for pharmaceutical compounds targeting neurological disorders.

-

Biological Studies: Investigating the effects of thiophene substitution on biological activity.

Research Findings and Future Directions

Research on (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is ongoing, with a focus on its synthesis, chemical properties, and potential biological applications. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Future Research Directions

-

Mechanism of Action Studies: Investigating how the compound interacts with biological targets.

-

Therapeutic Potential Evaluation: Assessing its efficacy in treating specific diseases or conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume